Methyl 3-amino-4-(cyclohexylamino)benzoate
Overview
Description
Methyl 3-amino-4-(cyclohexylamino)benzoate is an organic compound with the molecular formula C14H20N2O2. It is a derivative of benzoic acid, featuring both amino and ester functional groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-4-(cyclohexylamino)benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 3-nitro-4-(cyclohexylamino)benzoate with a reducing agent such as iron powder in the presence of hydrochloric acid to yield the desired product . The reaction conditions typically include:
- Temperature: 60-80°C
- Solvent: Ethanol or methanol
- Reaction time: 4-6 hours
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(cyclohexylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Methyl 3-nitro-4-(cyclohexylamino)benzoate
Reduction: Methyl 3-amino-4-(cyclohexylamino)benzyl alcohol
Substitution: Various alkylated derivatives depending on the alkyl halide used.
Scientific Research Applications
Methyl 3-amino-4-(cyclohexylamino)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-amino-4-(cyclohexylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-(phenylamino)benzoate
- Methyl 3-amino-4-(methylamino)benzoate
- Methyl 3-amino-4-(ethylamino)benzoate
Uniqueness
Methyl 3-amino-4-(cyclohexylamino)benzoate is unique due to the presence of the cyclohexylamino group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Biological Activity
Methyl 3-amino-4-(cyclohexylamino)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the context of cell death regulation, enzyme inhibition, and interactions with cellular pathways. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound exhibits significant biological activities, primarily as an inhibitor of ferroptosis , a regulated form of cell death associated with various diseases such as cancer and neurodegeneration. Research indicates that this compound can enhance cell viability under oxidative stress conditions, suggesting its potential therapeutic applications in targeting ferroptosis-related pathways.
The mechanisms by which this compound exerts its effects include:
- Ferroptosis Inhibition : The compound interacts with specific proteins or enzymes that regulate lipid peroxidation and antioxidant defenses within cells. This modulation may help protect cells from oxidative damage.
- Enzyme Interaction : It has been noted that the compound can bind to and inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Case Studies and Experimental Data
- Cell Viability Studies : In vitro studies have demonstrated that this compound significantly improves cell viability in models of oxidative stress. For instance, cells treated with this compound showed increased survival rates compared to untreated controls under conditions mimicking oxidative stress.
- Ferroptosis Pathway Analysis : Further investigations into the ferroptosis pathway revealed that treatment with this compound led to decreased levels of lipid peroxides, indicating its role in inhibiting this form of cell death. This suggests potential applications in developing therapies for diseases characterized by excessive ferroptosis.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Key Activity | Unique Features |
---|---|---|
Methyl 3-amino-4-(phenylamino)benzoate | Moderate enzyme inhibition | Lacks cyclohexyl group |
Methyl 3-amino-4-(methylamino)benzoate | Antioxidant properties | Methyl group alters steric effects |
Methyl 3-amino-4-(ethylamino)benzoate | Antimicrobial activity | Ethyl group affects solubility and reactivity |
This compound | Ferroptosis inhibition | Cyclohexyl group enhances steric properties |
Properties
IUPAC Name |
methyl 3-amino-4-(cyclohexylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-14(17)10-7-8-13(12(15)9-10)16-11-5-3-2-4-6-11/h7-9,11,16H,2-6,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHHJKXBIHAXTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NC2CCCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399135 | |
Record name | Methyl 3-amino-4-(cyclohexylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503859-27-6 | |
Record name | Methyl 3-amino-4-(cyclohexylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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